molecular formula C8H6O6 B184320 2,5-Dihydroxyterephthalic acid CAS No. 610-92-4

2,5-Dihydroxyterephthalic acid

Cat. No.: B184320
CAS No.: 610-92-4
M. Wt: 198.13 g/mol
InChI Key: OYFRNYNHAZOYNF-UHFFFAOYSA-N
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Description

2,5-Dihydroxyterephthalic acid, also known as 2,5-dihydroxy-1,4-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H6O6. It is a white crystalline solid that is soluble in hot water and most organic solvents. This compound is a derivative of terephthalic acid and is characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the benzene ring. It is a weak acid and can form salts with bases.

Scientific Research Applications

2,5-Dihydroxyterephthalic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,5-Dihydroxyterephthalic acid (DHTA) is primarily used as a linker in metal-organic frameworks (MOFs) . It interacts with metal ions to form coordination polymers . The primary targets of DHTA are therefore the metal ions in these frameworks.

Mode of Action

In its partially or totally deprotonated form, DHTA acts as an efficient organic ligand . It forms strong hydrogen bonds with metal ions, linking the molecules into chains . There is also an intramolecular O—H O hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid .

Biochemical Pathways

It’s known that dhta can alter adsorption and catalytic properties when used as a linker in mofs . This suggests that it may influence pathways related to these processes.

Result of Action

The primary result of DHTA’s action is the formation of coordination polymers when it is used as a linker in MOFs . These polymers can have various properties depending on the specific metal ions involved and the structure of the MOF. DHTA also exhibits dual redox-active properties, making it interesting as an electrode material when combined with alkali and alkaline-earth elements .

Action Environment

The action of DHTA is highly dependent on the environment. Factors such as the presence of specific metal ions, the pH, and the temperature can all influence its ability to form coordination polymers . Additionally, the stability of the resulting MOFs can be influenced by environmental factors such as humidity and temperature .

Safety and Hazards

DHTA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

DHTA is of special interest in the field of materials science because of the two symmetric sets of oxygen donor functional groups . It has potential applications in gas adsorption, detection, and separation, as well as active rechargeable batteries and electrochromic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthalic acid can be synthesized through several methods. One common method involves the bromine/sulfuric acid-mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis . Another method includes the preparation of a Grignard reagent, increasing the carbon chain, hydrolyzing, separating, and purifying based on 1,4-dihalo-2,5-dialkoxy benzene . Additionally, a new method involves the reaction of p-xylol with copper catalysts, trifluoroacetic acid, and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The process is carried out under controlled conditions to ensure stability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxyterephthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: 2,5-Dihydroxy-1,4-benzoquinone.

    Reduction: 2,5-Dihydroxy-1,4-benzenedimethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Terephthalic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    2-Hydroxyterephthalic acid: Contains only one hydroxyl group, resulting in different reactivity and properties.

    2,5-Dihydroxy-1,4-benzoquinone: An oxidized form of 2,5-dihydroxyterephthalic acid with distinct chemical behavior.

Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and coordinate with metals. This makes it particularly valuable in the synthesis of complex structures like metal-organic frameworks and in applications requiring strong intermolecular interactions .

Properties

IUPAC Name

2,5-dihydroxyterephthalic acid
Source PubChem
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InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFRNYNHAZOYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30209867
Record name 2,5-Dihydroxyterephthalic acid
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Molecular Weight

198.13 g/mol
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CAS No.

610-92-4
Record name 2,5-Dihydroxyterephthalic acid
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Record name 2,5-Dihydroxyterephthalic acid
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Synthesis routes and methods I

Procedure details

Under nitrogen, 2.00 g (8.51 mmol) of 2,5-dichloroterephthalic acid was combined with 10 g of H2O. 0.938 g (8.85 mmol) of Na2CO3 was then added. The mixture was heated to reflux with stirring for 30 min, remaining under a nitrogen atmosphere. Another 1.31 g (12.34 mmol) of Na2CO3 was added to the reaction mixture and reflux was continued for 30 min. Separately, 12 mg of CuBr and 24 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 2 mL H2O under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a deep purple solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 20 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with HCl (conc.), producing a dark yellow precipitate. The yellow precipitate was filtered and washed with water. After drying, a total of 1.59 g (8.03 mmol, 94% yield) 2,5-dihydroxyterephthalic acid was collected. The purity was determined by 1H NMR to be 95%.
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Synthesis routes and methods II

Procedure details

Diethyl-1,4-cyclohexanedione-2,5-dicarboxylate is reacted with bromine in cold sulfuric acid (0°-10° C.) to provide the aromatized product, diethyl-2,5-dihydroxyterephthalate. Hydrolysis of the diethyl-2,5-dihydroxyterephthalate by refluxing in aqueous sodium hydroxide followed by acidification with HCl provides 2,5-dihydroxyterephthalic acid. The diacid may be converted to the diacid halide by reaction with thionyl halide in diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Dihydroxyterephthalic acid?

A1: The molecular formula of this compound is C8H6O6. Its molecular weight is 198.13 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly use techniques like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to characterize this compound. These techniques provide information about its molecular structure, functional groups, and crystal structure. [], [], [], []

Q3: Does this compound exhibit any interesting optical properties?

A3: Yes, this compound and some of its metal-organic frameworks demonstrate interesting luminescent properties, including ligand-to-ligand charge transfer luminescence and emissions based on excited-state intramolecular proton transfer (ESIPT). These properties make them potentially suitable for applications such as sensors and light-emitting materials. [], [], [], []

Q4: How does the stability of this compound-based MOFs vary with different metal centers?

A4: The stability of MOFs derived from this compound is influenced by the metal center. For example, Zr and Hf MOFs display higher hydrothermal stability compared to Ti-based frameworks. []

Q5: Can this compound-based materials be used in aqueous environments?

A5: The stability of this compound-based MOFs in aqueous environments varies depending on the metal center and incorporated functional groups. Research indicates that certain modifications, such as the introduction of thioether functionalities, can enhance their stability in acidic and basic aqueous solutions. []

Q6: What catalytic applications have been explored for this compound-based materials?

A6: this compound is used to create MOFs with applications in catalysis, including hydrogen evolution, CO2 reduction, and alcohol oxidation. [], [], []

Q7: How does the structure of this compound influence its catalytic activity in MOFs?

A7: The presence of free hydroxyl groups on the this compound linker within MOF structures can significantly influence catalytic activity. For instance, in Co-MOF-74, where these hydroxyl groups are bound within the framework, luminescence is quenched. Conversely, RE-DOBDC and Mn-DOBDC, with free hydroxyls, exhibit linker-based luminescence. []

Q8: How is computational chemistry being used to understand the properties of this compound-based materials?

A8: Computational techniques like Density Functional Theory (DFT) are crucial for investigating the electronic structure, optical properties, and gas adsorption behaviors of this compound-based MOFs. These simulations provide insights into the relationship between structure and properties, guiding the design of new materials. [], [], []

Q9: Can computational modeling predict the selectivity of this compound-based MOFs for specific gases?

A9: Yes, computational studies, such as Monte Carlo simulations and DFT calculations, can predict gas adsorption sites and binding energies in this compound-based MOFs. These insights aid in understanding and predicting the selectivity of these materials for specific gases like CO2. []

Q10: What are some promising applications of this compound-based MOFs beyond gas storage?

A10: These MOFs have shown promise in various applications, including:

  • Sensing: They can act as luminescent sensors for specific metal ions, such as Fe3+ and Al3+, due to their unique optical properties. [], [], []
  • Drug Delivery: Their biocompatibility and porous structure make them suitable for encapsulating and releasing drug molecules. []
  • Catalysis: They can serve as efficient catalysts for various chemical reactions, including CO2 reduction and organic reactions. [], []

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